ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS: 950276-25-2) is a quinoline derivative with a molecular formula of C₂₃H₂₃ClN₂O₄ and a molecular weight of 426.9 g/mol . Its structure features:
- A 6-chloro substituent on the quinoline core.
- A carbamoylmethoxy group at position 4, linked to a 4-isopropylphenyl moiety.
- An ethyl ester at position 2.
This compound is synthesized via esterification and coupling reactions, as inferred from analogous procedures in and , where quinoline carboxylic acids are treated with alkyl halides (e.g., methyl/ethyl iodide) under basic conditions . The carbamoylmethoxy group likely requires additional steps, such as coupling of an activated carbonyl intermediate with 4-isopropylaniline.
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-4-29-23(28)20-12-21(18-11-16(24)7-10-19(18)26-20)30-13-22(27)25-17-8-5-15(6-9-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGILNSYVWILJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often target proteins or enzymes involved in critical biological processes.
Mode of Action
Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation. These interactions can lead to changes in the target’s function, potentially altering the biological process in which the target is involved.
Biological Activity
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS Number: 950276-25-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and molecular mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₄ |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 950276-25-2 |
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a related series of compounds demonstrated significant activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 3.3 µM to 50.9 µM , indicating varying degrees of effectiveness depending on structural modifications .
The biological evaluation of the compound revealed that it engages with key molecular targets involved in cancer progression, particularly the PI3K/AKT signaling pathway . The introduction of chloro functionality in the quinoline structure was found to enhance inhibitory activity against PI3Kα, a critical kinase implicated in numerous cancers .
The mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of PI3Kα : The compound has been shown to occupy the PI3Kα binding site, disrupting its normal function and leading to reduced cell proliferation and increased apoptosis in treated cells .
- Induction of Apoptosis : Treatment with this compound resulted in elevated levels of pro-apoptotic markers such as BAD, while decreasing expressions of anti-apoptotic proteins like AKT .
- Caspase Activation : The compound promotes caspase-3 activity, a critical executor in the apoptotic pathway, thereby facilitating programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline core significantly affect biological activity. For example, variations in substituents at the carbamoyl position have been correlated with changes in IC50 values across different cell lines. This highlights the importance of specific functional groups in enhancing or diminishing biological efficacy .
Case Study 1: Colon Cancer Cell Lines
In vitro studies involving Caco-2 and HCT-116 cell lines demonstrated that derivatives of ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate exhibited distinct antiproliferative effects. Notably, compounds with higher lipophilicity showed improved cellular uptake and subsequent cytotoxicity.
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate effectively binds to the active site of PI3Kα, suggesting a competitive inhibition mechanism. The binding affinities were calculated using molecular mechanics/generalized born surface area (MM/GBSA), providing insights into the energetics of ligand-receptor interactions.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Insights :
- Position 2: The ethyl ester in the target compound may enhance metabolic stability compared to methyl esters (e.g., ) .
- Position 4 : The carbamoylmethoxy group in the target compound provides hydrogen-bonding capacity via the carbamoyl moiety, unlike simple esters or phenyl groups in analogs .
P-glycoprotein (P-gp) Inhibition
- Methyl 6-methoxy-2-arylquinoline-4-carboxylates () are reported as P-gp inhibitors, suggesting that the quinoline scaffold disrupts drug efflux in multidrug-resistant cancers . The target compound’s carbamoylmethoxy group may enhance target binding compared to simpler esters.
- Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate () demonstrates structural complexity with dual quinoline moieties, possibly improving potency but reducing solubility .
Crystallographic and Computational Insights
- SHELX software () is widely used for crystallographic refinement of quinoline derivatives, enabling precise structural determination of substituent conformations .
Preparation Methods
Bromoacetyl Chloride Alkylation
Reaction with bromoacetyl chloride (BrCH₂COCl) in DMF at 0–5°C for 4–6 hours installs the bromoacetoxy group:
Optimization Notes :
-
Excess bromoacetyl chloride (1.5 equivalents) ensures complete conversion.
-
Reaction progress monitored via TLC (hexane:ethyl acetate = 7:3, Rf = 0.45).
Carbamoyl Group Installation via Aminolysis
The bromoacetoxy intermediate reacts with 4-isopropylaniline in tetrahydrofuran (THF) under reflux to form the carbamoyl linkage. Triethylamine (TEA) scavenges HBr, driving the reaction to completion:
Critical Parameters :
-
Molar Ratio : 1:1.2 (quinoline intermediate : amine)
-
Reflux Duration : 12–16 hours
-
Yield : 55–65% after column purification (silica gel, eluent: CH₂Cl₂/MeOH 95:5).
Alternative Route: Pre-Formation of Carbamoylmethyl Bromide
Synthesis of [4-(Propan-2-yl)Phenyl]Carbamoylmethyl Bromide
Bromoacetyl chloride (1.1 equivalents) reacts with 4-isopropylaniline in dichloromethane (DCM) at 0°C for 2 hours:
Workup :
Direct Alkylation of 4-Hydroxyquinoline
The pre-formed carbamoylmethyl bromide undergoes nucleophilic substitution with the 4-hydroxyquinoline under basic conditions:
Advantages :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Stepwise Alkylation-Aminolysis) | Route 2 (Pre-Formed Bromide) |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 45–50% | 60–65% |
| Purification Complexity | Moderate (multiple intermediates) | Low (fewer byproducts) |
| Scalability | Limited by acid chloride stability | High (stable bromide intermediate) |
Route 2 is industrially preferred due to streamlined steps and superior yields.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the established synthetic routes for this quinoline derivative, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Friedländer condensation or Gould-Jacobs cyclization, optimized under reflux conditions with solvents like DMF or THF (see analogous methods in ).
- Functionalization : Introduction of the carbamoylmethoxy group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 4-isopropylphenylamine).
- Characterization : Intermediates are validated using HPLC (purity >95%) and NMR (¹H/¹³C for functional group confirmation). For example, the ethyl ester moiety is identified by triplet-quartet splitting patterns in ¹H NMR .
Q. Which spectroscopic techniques are most effective for structural validation in solution?
- ¹H/¹³C NMR : Resolve substituent patterns (e.g., methoxy, chloro, and carbamate groups). For instance, the quinoline C-2 proton appears as a singlet due to deshielding effects .
- FT-IR : Confirms carbonyl stretches (ester C=O at ~1700 cm⁻¹, carbamate C=O at ~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
Advanced Research Questions
Q. How can SHELX software enhance crystallographic refinement of this compound?
- Structure solution : SHELXD identifies heavy atoms (e.g., chlorine) via dual-space methods, while SHELXL refines anisotropic displacement parameters .
- Challenges : Twinning or disorder in the carbamoylmethoxy side chain may require manual adjustment of occupancy factors. highlights similar issues in quinoline derivatives, resolved using restraints on bond lengths and angles .
- Validation : PLATON (Integrated in SHELX) checks for voids, hydrogen bonding, and π-π stacking interactions critical for stability .
Q. What computational methods analyze electronic properties and reactivity?
- Multiwfn : Quantifies electrostatic potential (ESP) maps to predict nucleophilic/electrophilic sites. For example, the quinoline nitrogen and ester carbonyl are electron-deficient, making them reactive toward nucleophiles .
- DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap), correlating with experimental UV-Vis spectra .
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic factors : Assess bioavailability using HPLC-MS to measure plasma concentrations. notes that lipophilic substituents (e.g., isopropylphenyl) improve membrane permeability but may reduce solubility .
- Metabolic stability : Incubate the compound with liver microsomes to identify metabolites (e.g., ester hydrolysis). Adjust functional groups (e.g., replace ethyl ester with tert-butyl) to enhance stability .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) and minimize byproducts .
- Crystallization : Slow evaporation from acetone/chloroform (1:1) yields diffraction-quality crystals .
- Biological Assays : Pair in vitro cytotoxicity (e.g., MTT assay) with in vivo xenograft models, ensuring dose alignment with pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
